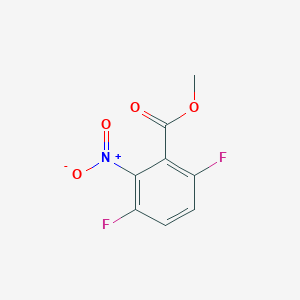

Methyl 2,5-difluoro-6-nitrobenzoate

Beschreibung

Methyl 2,5-difluoro-6-nitrobenzoate (CAS 1803730-28-0) is a substituted aromatic ester characterized by a benzoate backbone with fluorine atoms at the 2- and 5-positions and a nitro group at the 6-position. The compound is synthesized via esterification of the corresponding carboxylic acid or through nitration/fluorination of precursor benzoate derivatives. It is commercially available at 95% purity (as per the Combi-Blocks catalog) and is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural features—electron-withdrawing nitro and fluorine groups—impart unique electronic and steric properties, influencing reactivity in substitution and coupling reactions.

Eigenschaften

IUPAC Name |

methyl 3,6-difluoro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZJMAZVCNQMSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2,5-difluoro-6-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2,5-difluorobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of methyl 2,5-difluoro-6-nitrobenzoate involves large-scale nitration reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form .

Types of Reactions:

Reduction: Methyl 2,5-difluoro-6-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro).

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

Reduction: Methyl 2,5-difluoro-6-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development

Methyl 2,5-difluoro-6-nitrobenzoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow for the development of drugs targeting specific biological pathways. For instance, it has been involved in the synthesis of dual inhibitors targeting anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant in cancer therapy. These inhibitors demonstrate significant binding affinities and selectivity over other proteins, making them suitable candidates for further development in oncology .

Case Study: Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in cancer cells and disrupt cell cycle progression. The compound exhibited an IC50 value of approximately 1.30 µM against breast cancer cell lines (MCF-7), indicating potent antiproliferative activity compared to standard treatments.

Agrochemical Applications

Synthesis of Herbicides and Insecticides

In agricultural chemistry, methyl 2,5-difluoro-6-nitrobenzoate serves as a key intermediate in the formulation of herbicides and insecticides. Its fluorinated structure enhances biological activity and efficacy against pests while minimizing environmental impact. This compound is crucial for developing agrochemicals that improve crop yield and protection against various agricultural threats .

Material Science

Development of Advanced Materials

The compound is also employed in material science for creating polymers and coatings with enhanced properties. Its incorporation into polymer matrices can improve durability and resistance to environmental factors such as moisture and UV radiation. This application is particularly relevant in industries requiring robust materials for construction, automotive, and consumer goods .

Environmental Studies

Assessment of Chemical Impact

Methyl 2,5-difluoro-6-nitrobenzoate is used in environmental research to study the degradation pathways and toxicity levels of chemical compounds. Understanding how such compounds behave in the environment is essential for assessing their ecological impact and ensuring compliance with regulatory standards .

Wirkmechanismus

The mechanism of action of methyl 2,5-difluoro-6-nitrobenzoate involves its ability to undergo various chemical reactions, such as reduction and substitution, which allow it to be transformed into other functional compounds. These transformations enable it to interact with specific molecular targets, such as enzymes, thereby exerting its effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following structurally analogous compounds are compared based on substituent positions, molecular properties, and applications:

Structural Analogs and Substituent Positioning

Key structural analogs include:

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Purity | Key Differences |

|---|---|---|---|---|---|

| Methyl 2,5-difluoro-6-nitrobenzoate | 1803730-28-0 | 2-F, 5-F, 6-NO₂ | C₈H₅F₂NO₄ | 95% | Reference compound; nitro at 6-position |

| Methyl 2-fluoro-6-nitrobenzoate | 212189-78-1 | 2-F, 6-NO₂ | C₈H₆FNO₄ | N/A | Lacks 5-F; reduced steric hindrance |

| Methyl 2,5-difluoro-4-nitrobenzoate | 924868-81-5 | 2-F, 5-F, 4-NO₂ | C₈H₅F₂NO₄ | 98% | Nitro at 4-position; alters electronic effects |

| Methyl 2,4-difluoro-5-nitrobenzoate | 125568-71-0 | 2-F, 4-F, 5-NO₂ | C₈H₅F₂NO₄ | 98% | Fluorine at 4-position; nitro at 5-position |

| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | 2-F, 5-F, 4-NO₂ (acid form) | C₇H₃F₂NO₄ | N/A | Carboxylic acid derivative; not an ester |

Notes:

Substituent Effects: The 6-nitro group in the target compound creates distinct electronic effects compared to 4- or 5-nitro isomers, influencing resonance stabilization and directing further reactions (e.g., electrophilic substitution) .

Functional Group Variations :

- Methyl 2-fluoro-6-nitrobenzoate (CAS 212189-78-1) lacks the 5-F substituent, reducing steric hindrance and altering reactivity in nucleophilic aromatic substitution .

- 2,5-Difluoro-4-nitrobenzoic acid (CAS 116465-48-6) shares the fluorine positions but exists as a carboxylic acid, limiting its utility in ester-based coupling reactions .

Key Considerations and Limitations

Data Gaps : Detailed physicochemical data (e.g., logP, melting points) for these compounds are scarce in publicly available literature.

Structural Similarity vs. acid reactivity) .

Biologische Aktivität

Methyl 2,5-difluoro-6-nitrobenzoate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Methyl 2,5-difluoro-6-nitrobenzoate can be synthesized through various methods involving fluorination and nitration of benzoic acid derivatives. The presence of the nitro group and difluoro substituents enhances its reactivity and interaction with biological targets.

The biological activity of methyl 2,5-difluoro-6-nitrobenzoate is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding affinity and specificity. Notably, the difluoro groups contribute to the compound's stability and reactivity in biochemical pathways.

3.1 Antimicrobial Activity

Research has indicated that methyl 2,5-difluoro-6-nitrobenzoate exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.1 μg/mL |

| Escherichia coli | 1 μg/mL |

| Enterococcus faecalis | 0.25 μg/mL |

3.2 Antiviral Activity

Methyl 2,5-difluoro-6-nitrobenzoate has also been studied for its antiviral properties. It has shown potential in inhibiting viral replication in various models, particularly against RNA viruses.

3.3 Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and death.

4.1 Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of methyl 2,5-difluoro-6-nitrobenzoate against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

4.2 Investigation into Antiviral Properties

Another investigation focused on the antiviral activity of methyl 2,5-difluoro-6-nitrobenzoate against common RNA viruses such as influenza and coronaviruses. The results indicated that the compound could effectively reduce viral load in infected cell cultures .

5. Conclusion

Methyl 2,5-difluoro-6-nitrobenzoate is a promising compound with diverse biological activities, including antimicrobial, antiviral, and anticancer effects. Its unique chemical structure facilitates interactions with various biological targets, making it a valuable candidate for further research in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.